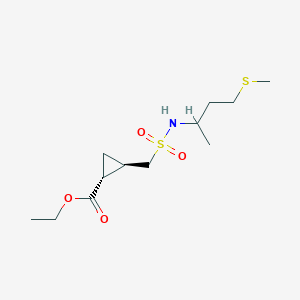
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is expressed in various tissues and plays a role in inflammation, pain, and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
作用机制
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide acts as a competitive antagonist of the P2X7 receptor by binding to the ATP-binding site of the receptor. This prevents the activation of the receptor and the subsequent release of pro-inflammatory cytokines and chemokines. This compound has been shown to inhibit the formation of the P2X7 receptor pore, which is responsible for the release of IL-1β and other inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various cell types, including microglia, macrophages, and T cells. It has been shown to inhibit the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and MCP-1. This compound has also been shown to reduce neuropathic pain in animal models by inhibiting the activation of the P2X7 receptor.
实验室实验的优点和局限性
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has several advantages as a tool compound in scientific research. It is highly selective for the P2X7 receptor and does not interact with other P2X receptors or ion channels. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as a tool compound. It has a relatively low potency compared to other P2X7 receptor antagonists, such as AZ11645373 and JNJ-47965567. This compound also has a relatively short half-life in vivo, which limits its use in animal studies.
未来方向
There are several future directions for the research on (2S)-2-(1-adamantylmethylsulfonylamino)propanamide and the P2X7 receptor. One direction is to investigate the role of the P2X7 receptor in cancer and its potential as a therapeutic target. Another direction is to develop more potent and selective P2X7 receptor antagonists for clinical use. Additionally, the development of P2X7 receptor agonists may have therapeutic potential in certain diseases, such as Alzheimer's disease and depression. Further research is needed to fully understand the function and pharmacology of the P2X7 receptor and its potential as a therapeutic target.
合成方法
The synthesis of (2S)-2-(1-adamantylmethylsulfonylamino)propanamide involves the reaction of 1-adamantylmethylamine with 2-bromoacetamide, followed by the reaction of the resulting intermediate with sulfonyl chloride. The final product is obtained after purification through column chromatography.
科学研究应用
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide has been widely used as a tool compound in scientific research to study the function and pharmacology of the P2X7 receptor. It has been shown to inhibit the ATP-induced activation of the P2X7 receptor in various cell types, including microglia, macrophages, and T cells. This compound has also been used to investigate the role of the P2X7 receptor in various diseases, including neuropathic pain, multiple sclerosis, Alzheimer's disease, and cancer.
属性
IUPAC Name |
(2S)-2-(1-adamantylmethylsulfonylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-9(13(15)17)16-20(18,19)8-14-5-10-2-11(6-14)4-12(3-10)7-14/h9-12,16H,2-8H2,1H3,(H2,15,17)/t9-,10?,11?,12?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXFJZGEJFCAHE-BRZBPJHZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NS(=O)(=O)CC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![(2S,6R)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353967.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]but-3-ene-1-sulfonamide](/img/structure/B7353996.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)
![4-fluoro-2-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354009.png)
![N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)
![ethyl (1R,2R)-2-[2-(1,3-thiazol-2-yl)propylsulfamoylmethyl]cyclopropane-1-carboxylate](/img/structure/B7354042.png)

![1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B7354058.png)